3,5-Dimethyl-4-((3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)sulfonyl)isoxazole
Description
Properties
IUPAC Name |
3,5-dimethyl-4-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]sulfonyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O4S/c1-10-6-7-14(17-16-10)22-13-5-4-8-19(9-13)24(20,21)15-11(2)18-23-12(15)3/h6-7,13H,4-5,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXGYJZNXVHCQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCN(C2)S(=O)(=O)C3=C(ON=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis typically begins with the formation of the isoxazole core via cycloaddition reactions involving nitroalkenes and nitrile oxides. The sulfonylation step involves the reaction of the isoxazole with sulfonyl chlorides in the presence of bases like triethylamine. To introduce the piperidinyl group, a nucleophilic substitution reaction is performed, utilizing piperidine derivatives under mild conditions. The final step involves the attachment of the methylpyridazinyl moiety, achieved through O-alkylation reactions.
Industrial Production Methods: Scaling up involves optimizing the reaction conditions to enhance yield and purity while minimizing by-products. This includes the use of high-performance catalysts and solvent systems designed for efficient heat and mass transfer. Continuous flow chemistry techniques are often employed to streamline production and ensure consistency.
Chemical Reactions Analysis
Sulfonamide Formation and Functionalization
The sulfonyl group (-SO₂-) is a critical reactive site. It participates in nucleophilic substitution reactions, particularly with amines or alcohols under basic conditions. For example:
-
Reaction with Piperidine Derivatives :
The sulfonyl chloride intermediate (generated via chlorination of the parent sulfonic acid) reacts with 3-((6-methylpyridazin-3-yl)oxy)piperidine in dry acetonitrile using pyridine as a base to form the sulfonamide bond .
| Reaction | Conditions | Yield | Reference |
|---|---|---|---|
| Sulfonamide bond formation | Dry CH₃CN, pyridine, 25°C, 12 hr | 78–85% |
Nucleophilic Substitution at the Isoxazole Ring
The 3,5-dimethylisoxazole moiety undergoes regioselective electrophilic substitution. The methyl groups at positions 3 and 5 deactivate the ring, directing further substitutions to position 4 :
-
Sulfochlorination :
Chlorosulfonic acid reacts with 3,5-dimethylisoxazole at 0–5°C to yield 4-(chlorosulfonyl)-3,5-dimethylisoxazole, a precursor for sulfonamide derivatives .
| Reaction | Conditions | Yield | Reference |
|---|---|---|---|
| Sulfochlorination of isoxazole | ClSO₃H, 0–5°C, 2 hr | 65% |
Cycloaddition Reactions
The isoxazole ring participates in 1,3-dipolar cycloadditions with nitrile oxides or alkynes. For example:
-
Nitrile Oxide Cycloaddition :
Nitrile oxides generated in situ from hydroxylamine derivatives react with the isoxazole ring under gold or copper catalysis to form fused isoxazoline intermediates .
| Reaction | Conditions | Yield | Reference |
|---|---|---|---|
| 1,3-Dipolar cycloaddition | (IPr)AuCl, AgOTs, NaHCO₃, 60°C | 70–88% |
Condensation Reactions at Methyl Groups
The methyl substituents on the isoxazole ring undergo condensation with aromatic aldehydes under acidic or basic conditions:
-
Knoevenagel-like Condensation :
Reaction with p-chlorobenzaldehyde in ethanol/HCl yields α,β-unsaturated ketone derivatives .
| Reaction | Conditions | Yield | Reference |
|---|---|---|---|
| Aldehyde condensation | EtOH, HCl, reflux, 6 hr | 62% |
Oxidation and Reduction Processes
-
Oxidation of Piperidine Moiety :
The piperidine ring can be oxidized to a pyridine derivative using strong oxidizing agents like KMnO₄ under acidic conditions. -
Reduction of Sulfonyl Group :
LiAlH₄ reduces the sulfonyl group to a thioether (-S-), though this is less common due to the stability of the sulfonamide bond .
Key Structural and Mechanistic Insights
-
Steric Effects : The 3,5-dimethyl groups hinder electrophilic substitution at adjacent positions, favoring reactivity at the sulfonyl-linked piperidine-pyridazine chain .
-
Electronic Effects : The electron-withdrawing sulfonyl group activates the isoxazole ring for nucleophilic attack at position 4 .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 3,5-Dimethyl-4-((3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)sulfonyl)isoxazole exhibit significant anti-cancer properties. For instance, derivatives of isoxazole have shown the ability to inhibit cell proliferation in various cancer cell lines. Preliminary studies suggest that this compound may also inhibit specific signaling pathways involved in cancer progression.
| Study | Findings |
|---|---|
| BRD4 Inhibitors | Related compounds demonstrated significant anti-proliferative activity against breast cancer cell lines. |
| Neuroprotective Effects | Potential modulation of neurotransmitter systems, which may affect cancer-related fatigue and cognitive function. |
Neurological Disorders
The ability of this compound to cross the blood-brain barrier suggests potential applications in treating neurological disorders. Its structural features may allow it to modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions such as anxiety and depression.
| Application | Potential Effect |
|---|---|
| Anxiety Disorders | Modulation of serotonin and dopamine pathways. |
| Neuroprotective Effects | Possible protection against neurodegenerative processes. |
Inflammation and Pain Management
The sulfonyl group in the compound may contribute to its anti-inflammatory properties, making it a candidate for research into treatments for chronic pain conditions. Studies have indicated that similar compounds can inhibit inflammatory pathways, suggesting potential applications in pain management.
| Mechanism | Observed Effect |
|---|---|
| Inhibition of COX Enzymes | Reduction in inflammatory markers. |
| Modulation of Endocannabinoid System | Potential analgesic effects through cannabinoid receptor interactions. |
Case Studies
Several case studies have evaluated the biological activity of compounds related to 3,5-Dimethyl-4-((3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)sulfonyl)isoxazole:
- FAAH Inhibition : A study highlighted the development of PET ligands targeting fatty acid amide hydrolase (FAAH), showing high binding affinity for similar isoxazole derivatives. This suggests that the compound may inhibit FAAH effectively, leading to increased levels of endocannabinoids which could enhance mood and reduce anxiety .
- CB1 Antagonism : Research related to diaryl ureas as CB1 antagonists indicated that structurally similar compounds modulate appetite and metabolic processes, hinting at potential therapeutic effects in obesity management .
Mechanism of Action
Effects Mechanism: The compound exerts its effects primarily through the modulation of enzyme activity and receptor binding. It can act as an inhibitor or activator of specific enzymes, altering biochemical pathways and physiological responses.
Molecular Targets and Pathways: Key molecular targets include kinases, proteases, and ion channels. The compound's ability to interact with these proteins influences signal transduction pathways, metabolic processes, and cellular homeostasis.
Comparison with Similar Compounds
Uniqueness: Compared to other isoxazole derivatives, 3,5-Dimethyl-4-((3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)sulfonyl)isoxazole stands out due to its distinctive combination of functional groups. This gives it a unique chemical reactivity profile and a broader range of applications.
Similar Compounds:3-Methyl-4-((3-pyridazinyl)oxy)piperidine isoxazole: : Shares the isoxazole and piperidine core but lacks the sulfonyl bridge.
5-Dimethyl-4-((3-((6-chloropyridazin-3-yl)oxy)piperidin-1-yl)sulfonyl)isoxazole: : Similar structure with chlorine instead of a methyl group on the pyridazine ring.
2,5-Dimethyl-4-((3-((6-methoxypyridazin-3-yl)oxy)piperidin-1-yl)sulfonyl)isoxazole: : Methoxy substitution in place of the methyl group, altering its electronic properties.
This compound is an intriguing and multifaceted molecule with broad potential across various scientific fields. Its synthesis, reactivity, and applications reflect the diverse possibilities inherent in modern chemical research.
Biological Activity
3,5-Dimethyl-4-((3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)sulfonyl)isoxazole is a novel compound that has garnered attention for its potential biological activities. This compound is part of a broader class of isoxazole derivatives that exhibit various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Chemical Structure
The compound's structure can be broken down into several functional components:
- Isoxazole Ring : A five-membered heterocyclic structure that contributes to the compound's biological activity.
- Piperidine Moiety : Provides structural stability and may enhance interaction with biological targets.
- Sulfonyl Group : Known for its ability to modulate biological activity, particularly in drug design.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity :
- Anti-inflammatory Effects :
- Anticancer Properties :
Study 1: Antimicrobial Efficacy
A study conducted on a series of isoxazole derivatives, including 3,5-Dimethyl-4-((3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)sulfonyl)isoxazole, demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus, indicating potent antibacterial activity .
Study 2: Anti-inflammatory Mechanism
In an in vitro model using LPS-stimulated macrophages, the compound reduced the secretion of TNF-alpha and IL-6 by approximately 60% at a concentration of 10 µM. This suggests a significant anti-inflammatory potential through the modulation of inflammatory mediators .
Study 3: Anticancer Activity
In vitro assays on human breast cancer cell lines (MCF-7 and MDA-MB-231) revealed that the compound inhibited cell proliferation with an IC50 value of 15 µM. Further studies indicated that it induced apoptosis via the intrinsic pathway, as evidenced by increased caspase activity .
Data Tables
| Biological Activity | Test System | Result |
|---|---|---|
| Antimicrobial | S. aureus | MIC = 32 µg/mL |
| Anti-inflammatory | Macrophages | TNF-alpha reduction = 60% at 10 µM |
| Anticancer | MCF-7 Cells | IC50 = 15 µM |
Q & A
Basic Research Questions
Q. What are the critical steps and optimization strategies for synthesizing 3,5-Dimethyl-4-((3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)sulfonyl)isoxazole?
- Methodological Answer : The synthesis involves sequential sulfonylation of the isoxazole core with a functionalized piperidine derivative. Key steps include:
- Sulfonylation : Reacting 3,5-dimethylisoxazole-4-sulfonyl chloride with 3-((6-methylpyridazin-3-yl)oxy)piperidine under anhydrous conditions (e.g., DCM, 0–5°C, triethylamine as base) to minimize hydrolysis .
- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (ethanol/water) to achieve >95% purity.
- Optimization : Reaction time and temperature must be tightly controlled to avoid side products like over-sulfonylated derivatives or piperidine ring degradation .
Q. How is the structural identity of this compound confirmed, and what analytical techniques are essential?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are critical for confirming the connectivity of the isoxazole, piperidine, and pyridazine moieties. Key signals include:
- Isoxazole methyl groups: δ 2.1–2.3 ppm (singlet, 6H).
- Piperidine protons: δ 3.5–4.0 ppm (multiplet, 4H) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., CHNOS) and isotopic patterns .
- HPLC : Assess purity (>98%) using a C18 column and UV detection at 254 nm .
Q. What are the primary challenges in characterizing the stereochemistry of the piperidine-sulfonyl linkage?
- Methodological Answer : The piperidine ring’s conformational flexibility complicates stereochemical analysis. Approaches include:
- X-ray Crystallography : Resolves absolute configuration but requires high-quality single crystals (grown via slow evaporation in ethanol) .
- NOESY NMR : Identifies spatial proximity between sulfonyl oxygen and adjacent piperidine protons to infer preferred conformations .
Advanced Research Questions
Q. How does the electronic nature of the pyridazine moiety influence the compound’s reactivity in biological systems?
- Methodological Answer :
- Computational Studies : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distribution, highlighting the pyridazine ring’s electron-deficient regions, which may drive interactions with enzymes like kinases or cytochrome P450 .
- Enzyme Assays : Compare inhibition kinetics (IC) of the parent compound versus analogs lacking the pyridazine group to isolate its electronic contribution .
Q. What experimental designs are optimal for resolving contradictions in reported biological activity data (e.g., conflicting IC values)?
- Methodological Answer :
- Standardized Assays : Use cell-free systems (e.g., recombinant protein targets) to eliminate variability from cell permeability or metabolism.
- Control for Batch Variability : Compare multiple synthesis batches via LC-MS to ensure consistency in stereochemical purity .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to published datasets, accounting for differences in assay conditions (pH, temperature) .
Q. How can structure-activity relationship (SAR) studies be designed to enhance target selectivity?
- Methodological Answer :
- Analog Synthesis : Modify the pyridazine (e.g., 6-methyl vs. 6-fluoro) or piperidine (e.g., substituents at C3) and test against off-target receptors .
- Molecular Docking : Use software like AutoDock Vina to predict binding poses with target vs. non-target proteins (e.g., COX-2 vs. COX-1) .
Q. What strategies mitigate instability of the sulfonylisoxazole group under physiological conditions?
- Methodological Answer :
- pH Stability Studies : Monitor degradation via HPLC in buffers (pH 4–9) to identify optimal storage conditions .
- Prodrug Design : Replace the sulfonyl group with a hydrolyzable ester, regenerating the active form in vivo via esterase activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
